

Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone

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Compound of Interest

Compound Name: Propio-D5-phenone

CAS No.: 342610-99-5

Cat. No.: B1490012

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Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **Propio-D5-phenone** (2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one). As a deuterated analog of propiophenone, **Propio-D5-phenone** is frequently used as an internal standard in quantitative analytical methods, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS). Understanding its fragmentation is crucial for method development, particularly for selecting appropriate ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) assays. This note outlines the primary fragmentation pathways, presents the expected mass-to-charge ratios (m/z) of key fragments, and provides a general protocol for its analysis.

Introduction

Propiophenone (ethyl phenyl ketone) is a simple aromatic ketone. In analytical chemistry and drug development, stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for matrix effects and

variations in sample preparation and instrument response. **Propio-D5-phenone**, in which the five hydrogens on the ethyl group are replaced with deuterium, serves this purpose effectively. [1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This application note details the characteristic fragmentation of **Propio-D5-phenone** under typical GC-MS (EI) conditions.

Chemical and Physical Properties

The key properties of **Propio-D5-phenone** are summarized in the table below.

Property	Value	Reference
Analyte Name	Propiophenone-D5 (ethyl-D5)	[1]
Systematic Name	2,2,3,3,3-pentadeuterio-1-phenylpropan-1-one	[1]
CAS Number	342610-99-5	[1]
Molecular Formula	C ₉ H ₅ D ₅ O	
Molecular Weight	~139.21 g/mol	[1]
Unlabeled CAS	93-55-0	[1]

Mass Spectrometry Fragmentation Analysis

The fragmentation of **Propio-D5-phenone** is dominated by cleavage adjacent to the carbonyl group (alpha-cleavage), a characteristic pathway for ketones. A secondary, less prominent pathway involves a McLafferty rearrangement.

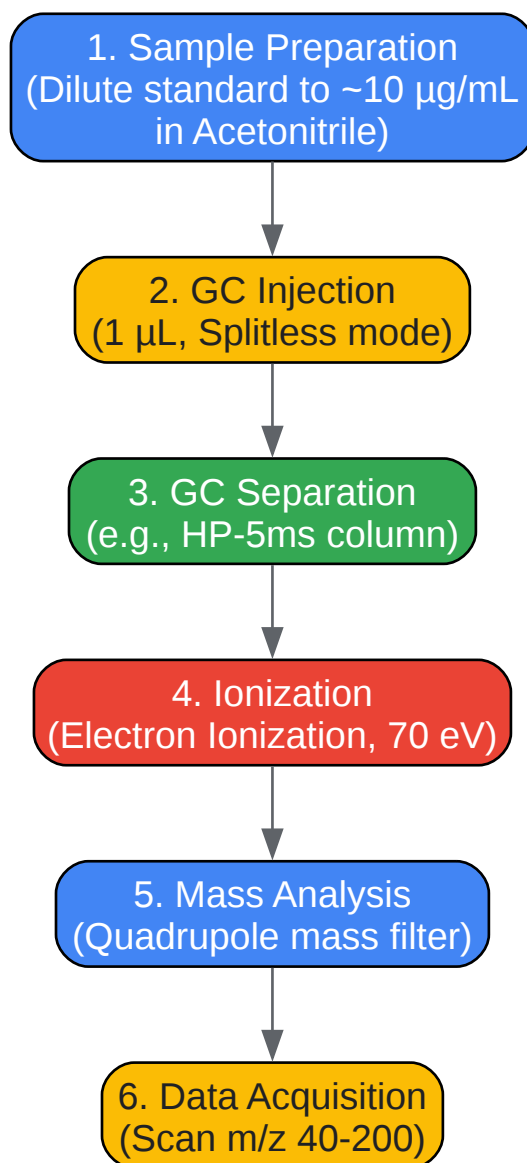
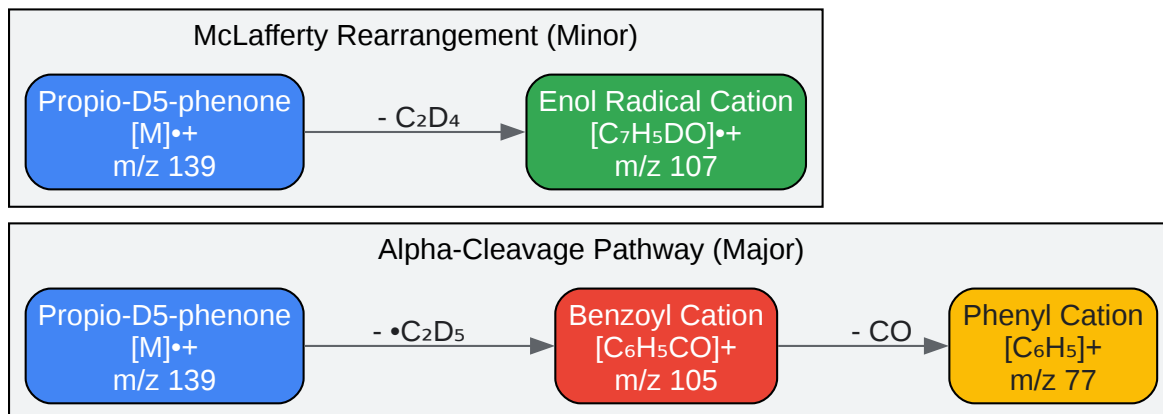
Proposed Fragmentation Pathway

Under electron ionization (70 eV), **Propio-D5-phenone** first forms a molecular ion ([M]^{•+}) at m/z 139. The primary fragmentation pathways are as follows:

- Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the deuterated ethyl group. This results in the loss of a deuterated ethyl

radical ($\bullet\text{C}_2\text{D}_5$, mass 34 u) and the formation of the stable, non-deuterated benzoyl cation at m/z 105. This ion is typically the base peak in the spectrum.

- Secondary Fragmentation: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28 u) to produce the phenyl cation at m/z 77.
- McLafferty Rearrangement: A less common fragmentation route for ketones with accessible gamma-hydrogens (or in this case, gamma-deuteriums) is the McLafferty rearrangement. This involves the transfer of a deuterium atom from the terminal methyl group to the carbonyl oxygen, followed by the cleavage of the α - β carbon-carbon bond. This pathway results in the loss of a neutral deuterated ethene molecule (C_2D_4 , mass 32 u) and the formation of a deuterated enol radical cation at m/z 107.



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References

- [1. Propio-d5-phenone | CAS 342610-99-5 | LGC Standards \[lgcstandards.com\]](#)
- [2. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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